molecular formula C21H16N2O B15074583 N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide CAS No. 102241-24-7

N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide

Katalognummer: B15074583
CAS-Nummer: 102241-24-7
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: ZDBDMRNQEZCRDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an amino phenyl acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide typically involves the reaction of 9H-fluoren-9-one with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl derivatives.

    Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(9H-Fluoren-9-yl)-N-(4-methylbenzylidene)amine
  • N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride
  • N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide

Uniqueness

N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its fluorenylidene group provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

102241-24-7

Molekularformel

C21H16N2O

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-[4-(fluoren-9-ylideneamino)phenyl]acetamide

InChI

InChI=1S/C21H16N2O/c1-14(24)22-15-10-12-16(13-11-15)23-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3,(H,22,24)

InChI-Schlüssel

ZDBDMRNQEZCRDW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.